molecular formula C7H8N4O3 B089696 7-Hydroxytheophylline CAS No. 1012-82-4

7-Hydroxytheophylline

Cat. No.: B089696
CAS No.: 1012-82-4
M. Wt: 196.16 g/mol
InChI Key: OAJZHQGFGXPEPA-UHFFFAOYSA-N
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Description

7-Hydroxytheophylline (IUPAC name: 7-hydroxy-1,3-dimethylpurine-2,6-dione) is a xanthine derivative structurally related to theophylline, a well-known bronchodilator. It features a hydroxyl group (-OH) at the 7-position of the purine ring, distinguishing it from the parent compound theophylline, which lacks this substitution. The compound exhibits tautomerism, with the hydroxy form predominating in neutral species and the N-oxide form (-O⁻) emerging in anionic states under basic conditions . This tautomeric behavior significantly influences its spectroscopic properties, particularly UV absorption, which shows strong bands in the 225–235 nm range due to the N-oxide or enol anion resonance structures .

Synthetically, this compound has been challenging to prepare. Early methods required blocking groups at the 1- and 3-positions of the purine ring to prevent undesired side reactions . However, recent approaches using 6-amino-5-nitrosouracil and formaldehyde have achieved its synthesis without blocking agents, albeit with low yields . This compound serves as a precursor for various pharmacologically active derivatives, such as 7-allyltheophylline and hydroxyalkyl-substituted analogs .

Properties

CAS No.

1012-82-4

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

7-hydroxy-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C7H8N4O3/c1-9-5-4(11(14)3-8-5)6(12)10(2)7(9)13/h3,14H,1-2H3

InChI Key

OAJZHQGFGXPEPA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O

Other CAS No.

1012-82-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

7-Hydroxytheophylline belongs to a family of substituted xanthines with modifications at the 7-position. Key analogs include:

Compound Substituent at 7-position Molecular Formula Molecular Weight Key Functional Features
This compound -OH C₇H₈N₄O₃ 212.17 g/mol Tautomerism (hydroxy/N-oxide forms)
Etophylline -(CH₂)₂OH C₉H₁₂N₄O₃ 224.21 g/mol Hydroxyethyl group enhances solubility
Proxyphylline -(CH₂)₂OCH₃ C₁₀H₁₄N₄O₃ 238.24 g/mol Methoxypropyl group modifies lipophilicity
7-Allyltheophylline -CH₂CH=CH₂ C₁₀H₁₂N₄O₂ 220.23 g/mol Allyl group increases metabolic stability

Data derived from

Spectroscopic and Physicochemical Properties

  • UV Absorption: this compound exhibits a strong absorption band at 225–235 nm in its anionic form, a feature absent in non-hydroxylated analogs like theophylline (λmax ~270 nm) .
  • Solubility : The hydroxyl group enhances water solubility compared to theophylline, but less so than Etophylline and Proxyphylline, which have longer hydrophilic side chains .
  • Tautomer Stability : The N-oxide form of this compound is more stable in basic media, unlike Proxyphylline, which lacks tautomeric flexibility due to its ether linkage .

Research Findings and Implications

  • Synthetic Efficiency: The low yield of this compound highlights the need for novel catalysts or protective strategies to optimize production .
  • Spectroscopic Utility: Its distinct UV profile enables facile differentiation from non-hydroxylated xanthines in analytical workflows .
  • Structure-Activity Relationships (SAR) : Hydrophilic substitutions at the 7-position (e.g., in Etophylline) enhance bioavailability, whereas lipophilic groups (e.g., allyl) improve metabolic stability .

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